physicochemical properties of hexadecyl propionate
physicochemical properties of hexadecyl propionate
An In-Depth Technical Guide to the Physicochemical Properties of Hexadecyl Propionate
Prepared by: Gemini, Senior Application Scientist
Introduction: Understanding Hexadecyl Propionate
Hexadecyl propionate (also known as cetyl propionate) is a long-chain fatty acid ester.[1][2] It is synthesized from the esterification of 1-hexadecanol (cetyl alcohol), a 16-carbon fatty alcohol, and propanoic acid (propionic acid).[3] Due to its long alkyl chain (C16), hexadecyl propionate is a waxy, highly lipophilic solid at room temperature. Its structure imparts properties that make it a valuable component in various industrial applications, particularly in cosmetics and pharmaceuticals, where it functions as an emollient, texture enhancer, and stabilizer in topical formulations.[4][5]
This guide provides a comprehensive overview of the core , detailed experimental protocols for its characterization, and an exploration of its functional relevance for researchers, scientists, and drug development professionals.
Part 1: Core Physicochemical and Structural Properties
The unique characteristics of hexadecyl propionate stem directly from its molecular structure, which combines a long, nonpolar hydrocarbon tail with a polar ester head group.
Molecular Identity and Structure
-
IUPAC Name: hexadecyl propanoate[1]
-
Synonyms: Cetyl propionate, Propanoic acid, hexadecyl ester[1][2]
The fundamental structure consists of a 16-carbon alkyl chain linked via an ester bond to a propionyl group.
Caption: Chemical structure of Hexadecyl Propionate.
Summary of Physicochemical Properties
The following table summarizes key quantitative properties of hexadecyl propionate. It is critical to note that while some properties have been computationally estimated, experimental determination is recommended for precise application development.
| Property | Value | Source / Comment |
| Molecular Weight | 298.51 g/mol | [1][2] |
| Physical State | Waxy Solid | Inferred from long alkyl chain structure. |
| Melting Point (°C) | Not experimentally reported. | Must be determined experimentally (See DSC Protocol). |
| Boiling Point (°C) | 211.0 - 212.0 @ 18 mmHg | [2] |
| Density (g/mL) | Not experimentally reported. | Must be determined experimentally. |
| Water Solubility | 0.001172 mg/L @ 25°C (estimated) | Extremely low, characteristic of a wax ester.[2][6] |
| LogP (o/w) | ~8.2 - 8.4 (estimated) | Highly lipophilic.[1][2] |
Part 2: Synthesis and Analytical Characterization
Verifying the identity and purity of hexadecyl propionate is essential. This section outlines a standard synthesis method and the primary analytical techniques for its characterization.
Synthesis: Fischer Esterification
Hexadecyl propionate is readily synthesized via Fischer esterification, an acid-catalyzed reaction between 1-hexadecanol and propionic acid.
Caption: Workflow for Synthesis of Hexadecyl Propionate.
Experimental Protocol: Synthesis
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Reactant Combination: In a round-bottom flask, combine 1-hexadecanol (1.0 eq) and propionic acid (~1.5-2.0 eq). The excess acid drives the equilibrium toward the product.
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Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq).
-
Reflux: Heat the mixture under reflux for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup & Neutralization: After cooling, pour the mixture into a separatory funnel. Dilute with a nonpolar organic solvent (e.g., hexane) and wash with water. Carefully neutralize the excess acid by washing with a saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases.
-
Isolation: Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: The resulting waxy solid can be purified by recrystallization from a suitable solvent like ethanol or isopropanol.
Causality: Using excess propionic acid is a key experimental choice. According to Le Châtelier's principle, increasing the concentration of a reactant shifts the reaction equilibrium to favor the formation of products, thereby increasing the yield of the ester.
Spectroscopic Characterization
Spectroscopic methods provide definitive structural confirmation.
2.2.1 Infrared (IR) Spectroscopy For long-chain esters, IR spectroscopy is characterized by a "Rule of Three"—three strong, distinct peaks that confirm the ester functional group.[7]
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~1740 cm⁻¹ (C=O Stretch): A very strong, sharp peak confirming the carbonyl group of the ester.
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~1250-1150 cm⁻¹ (C-O Stretch): A strong peak corresponding to the stretching of the C-O bond adjacent to the carbonyl.
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~1100-1000 cm⁻¹ (O-C Stretch): A strong peak from the stretching of the O-C bond of the alcohol moiety.
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~2920 & 2850 cm⁻¹ (C-H Stretch): Very strong peaks characteristic of the long alkyl chain.
2.2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework. The expected chemical shifts (in CDCl₃) are based on analogous structures like hexyl propionate.[8]
¹H NMR Predicted Shifts:
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|---|
| -O-CH₂- | ~4.05 | Triplet (t) | 2H | Methylene group attached to ester oxygen |
| -C(=O)-CH₂- | ~2.30 | Quartet (q) | 2H | Methylene group of propionate |
| -O-CH₂-CH₂- | ~1.60 | Multiplet (m) | 2H | Methylene group β to ester oxygen |
| -(CH₂)₁₃- | ~1.25 | Broad Singlet | ~26H | Bulk methylene groups of hexadecyl chain |
| -C(=O)-CH₂-CH₃ | ~1.15 | Triplet (t) | 3H | Methyl group of propionate |
| -(CH₂)₁₄-CH₃ | ~0.88 | Triplet (t) | 3H | Terminal methyl group of hexadecyl chain |
¹³C NMR Predicted Shifts:
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~174 ppm: Carbonyl carbon (C=O)
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~64 ppm: Methylene carbon attached to ester oxygen (-O-CH₂)
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~29-32 ppm: Bulk methylene carbons of the hexadecyl chain
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~27 ppm: Methylene carbon of the propionate group (-C(=O)-CH₂)
-
~14 ppm: Terminal methyl carbon of the hexadecyl chain
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~9 ppm: Methyl carbon of the propionate group
Part 3: Thermal and Physical Property Analysis
Understanding the thermal behavior and solubility of hexadecyl propionate is paramount for its application in formulations, especially in drug delivery systems where temperature stability and phase behavior are critical.
Thermal Analysis by Differential Scanning Calorimetry (DSC)
DSC is the definitive technique for determining the melting point, heat of fusion, and any polymorphic transitions of a waxy solid like hexadecyl propionate.[9][10]
Caption: Workflow for DSC Analysis of Hexadecyl Propionate.
Experimental Protocol: DSC Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of hexadecyl propionate into a hermetic aluminum DSC pan and seal it. The hermetic seal is crucial to prevent any mass loss during heating.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell. Purge with an inert gas (e.g., nitrogen at 50 mL/min) to create a stable thermal atmosphere.
-
Thermal Program (Heat-Cool-Heat):
-
First Heat: Equilibrate at 0°C and heat the sample at a controlled rate (e.g., 10°C/min) to a temperature well above its expected melting point (e.g., 100°C). This step erases the sample's prior thermal history.
-
Controlled Cool: Cool the sample back to 0°C at a controlled rate (e.g., 10°C/min). This allows for the observation of the crystallization exotherm.
-
Second Heat: Heat the sample again from 0°C to 100°C at 10°C/min. The data from this second heating scan is typically used for analysis as it reflects the intrinsic properties of the material.
-
-
Data Analysis: Analyze the thermogram from the second heating scan. The endothermic peak represents melting. The melting point can be reported as the onset temperature (T_onset) or the peak temperature (T_peak). The area under the peak is integrated to calculate the heat of fusion (ΔH_fus).
Solubility Determination
The solubility profile dictates how hexadecyl propionate can be incorporated into formulations. Given its high lipophilicity (LogP > 8), it is practically insoluble in water but should be soluble in nonpolar organic solvents and lipids.
Experimental Protocol: Solubility Assessment
-
Solvent Selection: Choose a range of solvents relevant to pharmaceutical formulations: water, ethanol, propylene glycol, isopropyl myristate, and mineral oil.
-
Procedure:
-
Add a fixed amount of hexadecyl propionate (e.g., 100 mg) to a series of vials.
-
To each vial, add a selected solvent in small, incremental volumes (e.g., 0.1 mL).
-
After each addition, vortex the vial vigorously for 1-2 minutes and visually inspect for complete dissolution.
-
Continue adding solvent until the solid is fully dissolved.
-
-
Quantification: The solubility is expressed as the mass of solute per volume of solvent required for dissolution (e.g., mg/mL). For very low solubility (like in water), analytical techniques such as HPLC or GC would be required to quantify the small amount dissolved.
Part 4: Applications in Research and Drug Development
The —its waxy nature, high lipophilicity, and chemical stability—make it a highly functional excipient in topical and transdermal drug delivery systems.
Caption: Role of Physicochemical Properties in Formulation.
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Emollient and Texture Enhancer: Like other cetyl esters, hexadecyl propionate can improve the sensory feel of creams and lotions, making them spread easily without a greasy residue.[4] This is crucial for patient compliance in topical therapies.
-
Viscosity and Stability Control: Its solid nature allows it to act as a thickening or structuring agent in ointments and creams, increasing viscosity and preventing the separation of oil and water phases in emulsions.[4][5]
-
Occlusive Agent: When applied to the skin, its lipidic film can form an occlusive barrier, reducing transepidermal water loss (TEWL). This hydrating effect can improve skin barrier function and may enhance the penetration of certain active pharmaceutical ingredients (APIs).
-
Component of Lipid-Based Drug Delivery Systems: Hexadecyl propionate is an ideal candidate for inclusion in advanced delivery systems like Solid Lipid Nanoparticles (SLNs) or Nanostructured Lipid Carriers (NLCs). Its solid matrix can encapsulate lipophilic drugs, potentially offering controlled release and improved stability.
Expert Insight: The choice to include a waxy ester like hexadecyl propionate in a topical formulation is driven by the need to control the final product's rheology and skin feel. Its high melting point (relative to liquid esters) provides structure, while its ester functionality ensures compatibility with a wide range of other lipidic and polymeric excipients. It is particularly suited for formulations designed to deliver lipophilic APIs where maintaining a stable, homogenous lipid matrix is essential for performance.
Part 5: Safety and Toxicology
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